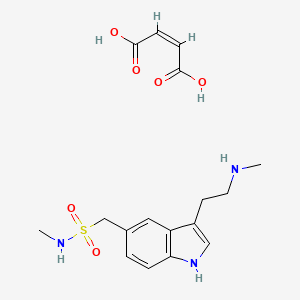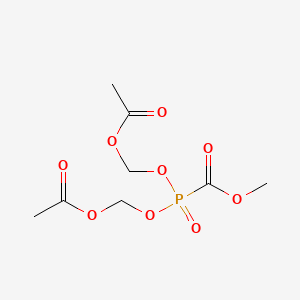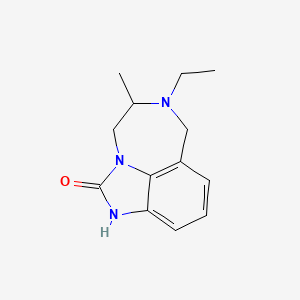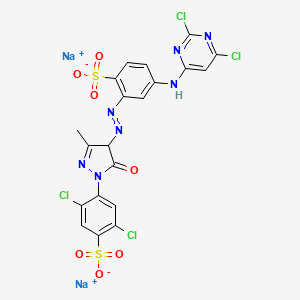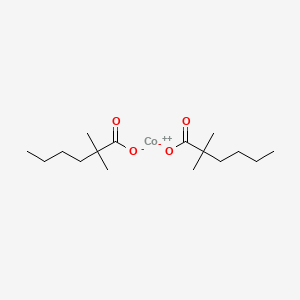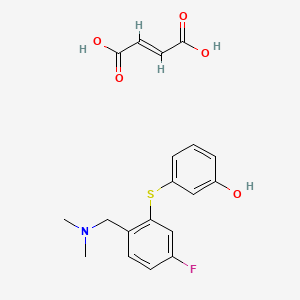
N,N-Dimethyl-4-fluoro-2-(3-hydroxyphenylthio)benzylamine maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-4-fluoro-2-(3-hydroxyphenylthio)benzylamine maleate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a fluorine atom, a hydroxyphenylthio group, and a dimethylamino group attached to a benzylamine backbone. The maleate salt form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-fluoro-2-(3-hydroxyphenylthio)benzylamine maleate typically involves multiple steps. One common method includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of the fluorine atom and the hydroxyphenylthio group.
Formation of Maleate Salt: Reaction with maleic acid to form the maleate salt.
Each step requires specific reaction conditions, such as temperature control, use of catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, safety, and environmental considerations. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-4-fluoro-2-(3-hydroxyphenylthio)benzylamine maleate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-4-fluoro-2-(3-hydroxyphenylthio)benzylamine maleate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-4-fluoro-2-(3-hydroxyphenylthio)benzylamine maleate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of the fluorine atom and the hydroxyphenylthio group enhances its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-4-fluoro-2-nitroaniline
- 4-Fluoro-N,N-dimethyl-2-nitroaniline
Uniqueness
N,N-Dimethyl-4-fluoro-2-(3-hydroxyphenylthio)benzylamine maleate is unique due to the presence of the hydroxyphenylthio group, which imparts distinct chemical and biological properties. This group enhances its solubility, stability, and potential biological activities compared to similar compounds.
Propiedades
Número CAS |
134987-54-5 |
|---|---|
Fórmula molecular |
C19H20FNO5S |
Peso molecular |
393.4 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;3-[2-[(dimethylamino)methyl]-5-fluorophenyl]sulfanylphenol |
InChI |
InChI=1S/C15H16FNOS.C4H4O4/c1-17(2)10-11-6-7-12(16)8-15(11)19-14-5-3-4-13(18)9-14;5-3(6)1-2-4(7)8/h3-9,18H,10H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
LZRQCVZWGZCWTG-WLHGVMLRSA-N |
SMILES isomérico |
CN(C)CC1=C(C=C(C=C1)F)SC2=CC=CC(=C2)O.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CN(C)CC1=C(C=C(C=C1)F)SC2=CC=CC(=C2)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


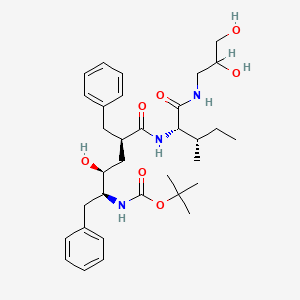
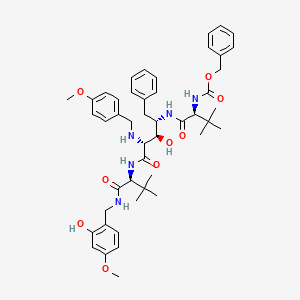
![2-[Bis(2-phosphonooxyethyl)amino]ethyl dihydrogen phosphate;2-(4,5-dihydroimidazol-1-yl)ethanamine](/img/structure/B12784501.png)
